molecular formula C27H26N2O4 B2844826 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235681-07-8

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2844826
CAS No.: 1235681-07-8
M. Wt: 442.515
InChI Key: KXUOUMMENXWFFR-VAWYXSNFSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a xanthene core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which is functionalized to introduce the carboxamide group. The piperidine ring is then attached via a nucleophilic substitution reaction. Finally, the furan-2-yl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acrylamide group can be reduced to form a saturated amide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its xanthene core is particularly useful for the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The furan and xanthene moieties can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
  • (E)-N-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
  • (E)-N-((1-(3-(pyridin-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of a xanthene core, a piperidine ring, and a furan moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. The presence of the furan ring, in particular, provides unique electronic properties that can be exploited in the development of new materials and drugs.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-25(12-11-20-6-5-17-32-20)29-15-13-19(14-16-29)18-28-27(31)26-21-7-1-3-9-23(21)33-24-10-4-2-8-22(24)26/h1-12,17,19,26H,13-16,18H2,(H,28,31)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUOUMMENXWFFR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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